2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography and electron diffraction3. These techniques can provide detailed information about the arrangement of atoms in a molecule.Chemical Reactions
The chemical reactions of oxazolines can vary depending on the specific compound and conditions. For example, oxazolines can undergo reactions with nitriles, carboxylic acids, and aldehydes1.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Bisoxazolidines, including structures related to 2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine, have been synthesized with a focus on their structural characteristics. For instance, Santes et al. (1999) described the preparation of new bisoxazolidines and N-(2-hydroxyethyl)-N-alkylglycine derivatives, highlighting the structure of N-isopropyl-5-methyl-6-phenyl-l, 4-oxazin-2-one through X-ray crystallographic analysis (Santes et al., 1999).
- Chemical Structure Analysis : The compound 2-isopropyl-3-hydroxyethyl-1, 3-oxazolidine, a close analog, was synthesized and characterized by Bin (2006), demonstrating its synthesis through addition condensation reaction and confirming its structure using IR and 13C NMR tests (Bin, 2006).
Applications in Organic Synthesis
- Formation of Functional Groups : Tulyaganov et al. (1971) showed that N-(β, γ-Dihydroxypropyl)aniline reacts with aldehydes to form 3-phenyl-5-hydroxymethyloxazolidines, which can then react with acid anhydrides to produce a number of 3-phenyl-5-acyloxymethyloxazolidines, indicating a pathway for introducing functional groups into the oxazolidine structure (Tulyaganov et al., 1971).
Utilization in Chemical Reactions
- Complex Formation and Ring Transformation : Weigand et al. (1988) explored the reactions of cyanometalsäuren NCAuCNH with epoxides to give oxazolidine-2-ylidene and 2-hydroxyalkyl complexes, showcasing the versatility of oxazolidines in complex formation and ring transformation processes (Weigand et al., 1988).
- In Stereoselective Synthesis : The stereoselective P-cyclisation and diastereoisomeric purification of related compounds, such as 5-phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidine, have been researched by Kaczyński et al. (2016). This study illustrates the potential of oxazolidines in stereoselective organic synthesis (Kaczyński et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties and how it is used. Information on safety and hazards is typically provided in safety data sheets8.
Future Directions
properties
IUPAC Name |
(2-phenyl-3-propan-2-yl-1,3-oxazolidin-5-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14-8-12(9-15)16-13(14)11-6-4-3-5-7-11/h3-7,10,12-13,15H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOAXSVPMXZKBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502769 | |
Record name | [2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine | |
CAS RN |
54126-58-8 | |
Record name | [2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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